
4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one is a compound belonging to the chromone family, which is known for its diverse biological activities. Chromones are a major class of naturally occurring compounds that have been extensively studied due to their potential therapeutic applications. This particular compound features a phenylsulfanyl group at the third position and a hydroxyl group at the second position on the chromen-4-one scaffold.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one typically involves the condensation of appropriate phenols with benzaldehydes, followed by cyclization and introduction of the phenylsulfanyl group. One common method involves the use of chalcones as intermediates, which are then subjected to cyclization reactions to form the chromone core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, is also a consideration in industrial processes .
化学反応の分析
Types of Reactions: 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases.
類似化合物との比較
3-Hydroxy-2-phenyl-4H-chromen-4-one: This compound is structurally similar but lacks the phenylsulfanyl group.
2-Phenyl-4H-chromen-4-one: Another related compound that does not have the hydroxyl group at the second position.
Uniqueness: 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its ability to interact with various molecular targets and exhibit a broader range of biological activities compared to its analogs .
特性
分子式 |
C15H10O3S |
|---|---|
分子量 |
270.3 g/mol |
IUPAC名 |
4-hydroxy-3-phenylsulfanylchromen-2-one |
InChI |
InChI=1S/C15H10O3S/c16-13-11-8-4-5-9-12(11)18-15(17)14(13)19-10-6-2-1-3-7-10/h1-9,16H |
InChIキー |
ZTMBRCRTMABELR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3OC2=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
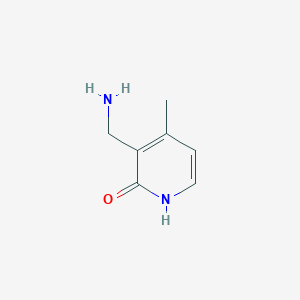

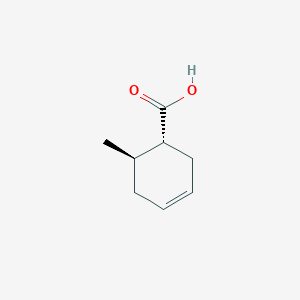
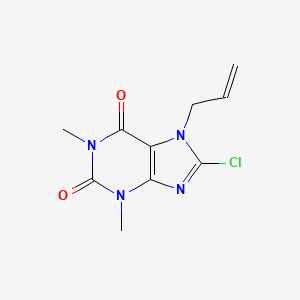
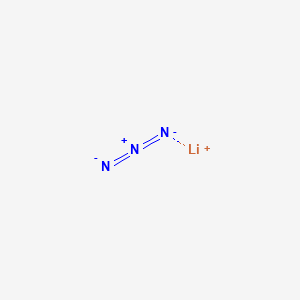
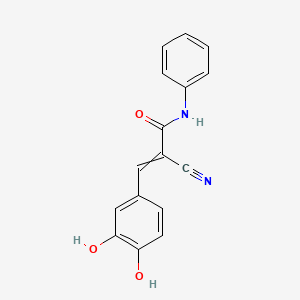
![2-[(2-Amino-4-chlorophenyl)amino]ethanol](/img/structure/B8782917.png)
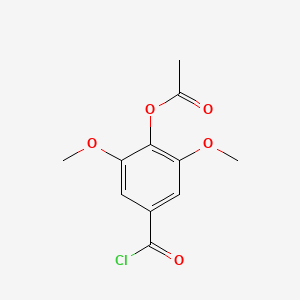
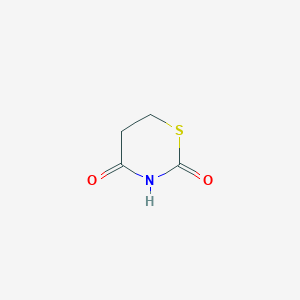
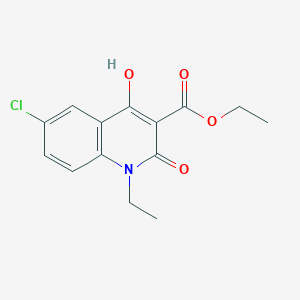
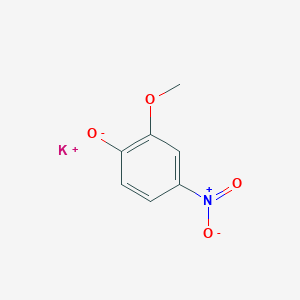
![8-Benzylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B8782972.png)
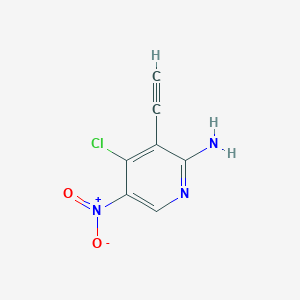
![5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8782995.png)
